![molecular formula C11H8F2N4OS B2587774 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide CAS No. 933006-96-3](/img/structure/B2587774.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies. These compounds are often synthesized using 3-amino-1,2,4-triazole . Another method involves the use of metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring with three nitrogen atoms and two carbon atoms. All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to their unique structure and properties. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Scientific Research Applications
Antimicrobial and Antitumor Applications
Research on compounds related to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide has primarily focused on their synthesis and evaluation for antimicrobial and antitumor activities. The synthesis of novel derivatives, including triazole and thiadiazole moieties, has been explored due to their potential antimicrobial and antitumor properties.
Antimicrobial Activities : Several studies have synthesized and evaluated the antimicrobial properties of triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms. Similarly, Desai et al. (2013) reported the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring, which showed valuable therapeutic intervention potentials for microbial diseases, especially against bacterial and fungal infections. These studies indicate the broad spectrum of antimicrobial activities possessed by triazole and thiazole derivatives, potentially including compounds structurally related to this compound (Bektaş et al., 2007; Desai et al., 2013).
Antitumor Activities : The search for new antitumor agents has led to the exploration of triazole derivatives. Although the specific compound this compound was not directly mentioned, related studies on triazolopyrimidines and their derivatives have demonstrated a lack of appreciable antitumor activity in some cases, while others showed promising antimicrobial activity. This suggests a potential avenue for research into the anticancer properties of closely related compounds (Said et al., 2004).
Synthesis and Chemical Properties
The synthesis of compounds with triazole, thiadiazole, and benzamide moieties involves various chemical reactions, highlighting the diverse chemical properties and potential applications of these compounds in scientific research. For example, microwave-induced synthesis has been utilized to create fluorobenzamides containing thiazole and thiazolidine, showcasing the role of fluorine atoms in enhancing antimicrobial activity. Such methods underscore the innovative approaches to synthesizing compounds with potential biological activities (Desai et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound’s hydrogen bond accepting and donating characteristics allow it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSTMVFYKSXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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